Cas no 829-85-6 (Diphenylphosphine)

Diphenylphosphine is a chemical substance with the molecular formula of (C6H5) 2ph. it is prepared by the reaction of diphenylphosphine chloride and lithium aluminum tetrahydrate. It is an intermediate for the preparation of organophosphorus compounds and a common phosphine ligand< Br>
Diphenylphosphine structure
Diphenylphosphine structure
Diphenylphosphine
829-85-6
C12H11P
186.189503908157
MFCD00003040
40029
70017

Diphenylphosphine Properties

Names and Identifiers

    • Diphenylphosphine
    • PH2PH
    • AURORA KA-1107
    • Diphenylphosphin
    • Diphenyl phospine
    • Diphenyl-phosphane
    • diphenylphosphane
    • DPP
    • NSC 152123
    • Phosphine, diphenyl-
    • F9B5T7O7ZY
    • GPAYUJZHTULNBE-UHFFFAOYSA-N
    • Diphenylphosphine,99%(10Wt%Inhexane)
    • diphenylphospine
    • diphenyl-Phosphine
    • Diphenyl phosphine
    • (diphenyl)phosphine
    • NSC152123
    • HPPH2
    • Diphenylphosphine, 98%
    • KSC491K2P
    • GPAYUJZHTULNBE-UHFFFAOYSA-
    • BCP22575
    • RW2159
    • GC10090
    • Diphenylphosphine (ACI)
    • NS00042031
    • MFCD00003040
    • SCHEMBL7779011
    • Diphenylphosphine, 99% (10 wt% in hexanes)
    • AMY39375
    • SCHEMBL49343
    • AKOS015840617
    • EINECS 212-591-4
    • NSC-152123
    • 829-85-6
    • UNII-F9B5T7O7ZY
    • FT-0625280
    • DIPHENYLPHOSPHINE [MI]
    • DTXSID50232076
    • EN300-8107138
    • C12H11P
    • Q413810
    • InChI=1/C12H11P/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10,13H
    • D1020
    • DB-009715
    • +Expand
    • MFCD00003040
    • GPAYUJZHTULNBE-UHFFFAOYSA-N
    • 1S/C12H11P/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10,13H
    • C1C=CC(PC2C=CC=CC=2)=CC=1

Computed Properties

  • 186.059837g/mol
  • 0
  • 3
  • 0
  • 0
  • 2
  • 186.059837g/mol
  • 186.059837g/mol
  • 0Ų
  • 13
  • 116
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 0

Experimental Properties

  • 2.31590
  • 13.59000
  • 1.6260-1.6290
  • Miscible with ethanol, ether, benzene, concentrated hydrochloric acid. Immiscible with water.
  • 280 ºC
  • No data available
  • 2 mm Hg ( 110 °C)
  • -18°C (Hexane)
  • Miscible with ethanol, ether, benzene, concentrated hydrochloric acid. Immiscible with water.
  • Fluids.
  • Not determined
  • Air & Moisture Sensitive
  • 1.07

Diphenylphosphine Security Information

Diphenylphosphine Customs Data

  • 2902909090
  • China Customs Code:

    2902909090

    Overview:

    2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%

    Declaration elements:

    Product Name, component content

    Summary:

    2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%

Diphenylphosphine Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
abcr
AB130276-100 g
Diphenylphosphine, 99% (10 wt% in hexane); .
829-85-6 99%
100 g
€117.00 2023-07-20
Chemenu
CM333431-1000g
diphenylphosphane
829-85-6 95%+
1000g
$339
Enamine
EN300-8107138-0.05g
diphenylphosphane
829-85-6 80%
0.05g
$19.0 2024-05-21
Oakwood
050092-1g
Diphenylphosphine
829-85-6 98%
1g
$1495.00 2024-07-19
TRC
D492030-10g
Diphenylphosphine
829-85-6
10g
60.00
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
56169-10g
Diphenylphosphine
829-85-6
10g
¥819.00 2023-03-02
AN HUI DUN MAO XIN CAI LIAO Technology Co., Ltd.
H40748-1mL
829-85-6 98%
1ml
¥44.0
BAI LING WEI Technology Co., Ltd.
219963-5G
Diphenylphosphine, 98%
829-85-6 98%
5G
¥ 369 2022-04-26
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D110231-25g
Diphenylphosphine
829-85-6 95%
25g
¥235.90 2023-09-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D855A-25g
Diphenylphosphine
829-85-6 95%
25g
¥391.0 2022-06-10

Diphenylphosphine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ;  rt; 20 min, rt; rt → 0 °C
1.2 Reagents: Potassium sodium tartrate ,  Sodium hydroxide Solvents: Water ;  0 °C
Reference
A Versatile Approach for Site-Specific Lysine Acylation in Proteins
Wang, Zhipeng A.; et al, Angewandte Chemie, 2017, 56(6), 1643-1647

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: 1,1,3,3-Tetramethyldisiloxane Catalysts: Copper(II) triflate Solvents: Toluene ;  2 h, 100 °C
Reference
General and Selective Copper-Catalyzed Reduction of Tertiary and Secondary Phosphine Oxides: Convenient Synthesis of Phosphines
Li, Yuehui; et al, Journal of the American Chemical Society, 2012, 134(23), 9727-9732

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: 1,3-Diphenyldisiloxane Solvents: tert-Butyl acetate ;  10 min, 110 °C
Reference
Chemoselective Reduction of Phosphine Oxides by 1,3-Diphenyl-Disiloxane
Buonomo, Joseph A.; et al, Chemistry - A European Journal, 2017, 23(58), 14434-14438

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium Solvents: Ammonia
Reference
Reductive cleavage of the carbon-phosphorus bond with alkali metals. I. Cleavage of functionalized triphenylphosphines; formation of secondary and primary phosphines
Budzelaar, Peter H. M.; et al, Recueil des Travaux Chimiques des Pays-Bas, 1991, 110(10), 420-32

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Lithium Solvents: Tetrahydrofuran ;  24 h, rt; rt → 0 °C
1.2 Reagents: Water ;  20 min, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, 0 °C
Reference
Divinyl sulfides/sulfones-based D-π-A-π-D dyes as efficient non-aromatic bridges for π-conjugated compounds
Moncalves, Matias; et al, Dyes and Pigments, 2014, 102, 71-78

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Lithium ,  Water Solvents: Tetrahydrofuran
Reference
Lithium diphenylphosphide. A convenient source and some reactions
Aguiar, A. M.; et al, Journal of Organic Chemistry, 1962, 27, 1001-5

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium ,  Ammonia Solvents: Ammonia
1.2 Reagents: Ammonium chloride Solvents: Methanol ,  Water
Reference
Reductive desulfurization of organosulfur compounds with sodium in liquid ammonia
Yu, Zhengkun; et al, Phosphorus, 1998, 133, 79-82

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Stereoisomer of [(1,2-η)-cyclooctene][[N,N′-(1,3-dimethyl-1,3-propanediylidene)b… Solvents: Toluene-d8 ;  rt → -195 °C
1.2 Reagents: Hydrogen ;  4 atm, -195 °C; -195 °C → 50 °C; 12 h, 50 °C
Reference
Rh-catalyzed P-P bond activation
Geier, Stephen J.; et al, Chemical Communications (Cambridge, 2008, (1), 99-101

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ;  0 °C; 2 h, 0 °C → rt
1.2 Reagents: Dipotassium phosphate Solvents: Water ;  22 °C
Reference
A Universally Applicable Methodology for the Gram-Scale Synthesis of Primary, Secondary, and Tertiary Phosphines
Rinehart, N. Ian; et al, Organometallics, 2018, 37(2), 182-190

Synthetic Circuit 10

Reaction Conditions
Reference
Phosphorus organic compounds. XVI. Routes for the preparation of primary, secondary, and tertiary phosphines
Horner, Leopold; et al, Chemische Berichte, 1958, 91, 1583-8

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Water
Reference
The cyanoethylation of aryl phosphines
Mann, Frederick G.; et al, Journal of the Chemical Society, 1952, 4453, 4453-7

Synthetic Circuit 12

Reaction Conditions
1.1 Solvents: Ethanol ;  1.5 h, reflux
Reference
Catalyst-free alcoholysis of phosphane-boranes: a smooth, cheap, and efficient deprotection procedure
Van Overschelde, Michel; et al, Tetrahedron, 2009, 65(32), 6410-6415

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
Reference
Synthesis of hydridophosphines by reduction of phosphorus(III) isothiocyanates and cyanides
Romanov, G. V.; et al, Izvestiya Akademii Nauk SSSR, 1989, (3), 703-4

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Potassium ,  Ammonia Solvents: Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
1.3 Reagents: Potassium bisulfate Solvents: Toluene ,  Water
Reference
Reductive cleavage of the halogen-phosphorus and sulfur-phosphorus bonds with alkali metals
Stankiewicz, Marek; et al, Heteroatom Chemistry, 2002, 13(4), 330-339

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
Reference
Synthesis of hydridophosphines by reduction of phosphorus(III) isothiocyanates and cyanides
Romanov, G. V.; et al, Izvestiya Akademii Nauk SSSR, 1989, (3), 703-4

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: 18-Crown-6 ,  Chloro(2-oxo-2-phenylethyl)mercury Solvents: Dimethyl sulfoxide
Reference
Electron transfer processes. Part 40. Reaction of alkyl radicals with the diphenylphosphide anion
Russell, Glen A.; et al, Phosphorus and Sulfur and the Related Elements, 1987, 29(2-4), 271-4

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Pinacolborane Catalysts: [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene](2-meth… Solvents: Benzene-d6 ;  15 min, rt
Reference
A Copper(I) Platform for One-Pot P-H Bond Formation and Hydrophosphination of Heterocumulenes
Horsley Downie, Thomas M.; et al, ACS Catalysis, 2022, 12(14), 8214-8219

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: Phosphorus(1+), fluorotris(2,3,4,5,6-pentafluorophenyl)-, (T-4)-, tetrakis(2,3,4… Solvents: Bromobenzene-d5 ;  24 h, 45 °C
Reference
Metal-Free Phosphine Oxide Reductions Catalyzed by B(C6F5)3 and Electrophilic Fluorophosphonium Cations
Mehta, Meera; et al, Organometallics, 2016, 35(7), 1030-1035

Synthetic Circuit 19

Reaction Conditions
1.1 Solvents: Toluene ;  24 h, 100 °C
1.2 Reagents: Chlorotrimethylsilane Solvents: Toluene ;  24 h; rt
Reference
Recyclable heterogeneous gold(I)-catalyzed oxidation of internal acylalkynes: Practical access to vicinal tricarbonyls
Hu, Wenli; et al, Tetrahedron Letters, 2021, 68,

Synthetic Circuit 20

Reaction Conditions
1.1 Solvents: Toluene ;  24 h, 110 °C
1.2 Reagents: Chlorotrimethylsilane Solvents: Toluene ;  24 h, rt
Reference
Heterogeneous Gold(I)-Catalyzed Oxidative Ring Expansion of 2-Alkynyl-1,2-Dihydropyridines or -Quinolines Towards Functionalized Azepines or Benzazepines
Niu, Bingbo; et al, Advanced Synthesis & Catalysis, 2019, 361(17), 4065-4074

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane Solvents: Toluene ;  24 h, rt
Reference
Heterogeneous gold(I)-catalyzed hydroamination of allenamides with arylamines toward allylamino E-enamides
Jiang, Minhua; et al, Synthetic Communications, 2021, 51(11), 1700-1711

Synthetic Circuit 22

Reaction Conditions
Reference
Simultaneous preparation of diphenylphosphine and diphenylphosphinic acid
, USSR, , ,

Synthetic Circuit 23

Reaction Conditions
Reference
Nucleophilic substitution of a trimethylsiloxy group in a bis(trimethylsiloxy)phosphine
Livantsov, M. V.; et al, Zhurnal Obshchei Khimii, 1985, 55(7), 1643-4

Diphenylphosphine Raw materials

Diphenylphosphine Preparation Products

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